

Application Notes and Protocols for High-Throughput Screening of PARP7 Inhibitors

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Compound of Interest

Compound Name: PARP7-probe-1

Cat. No.: B12399428

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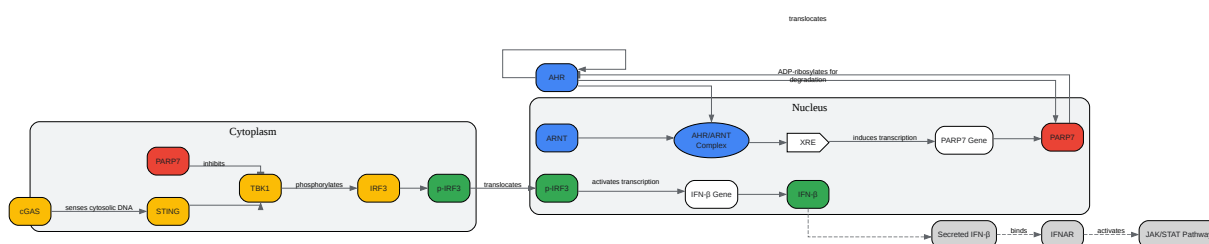
Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARylating) enzyme that has emerged as a significant target in drug discovery, particularly in the field of immuno-oncology.[1][2] PARP7 is a negative regulator of the type I interferon (IFN) signaling pathway, a critical component of the innate immune response to cancer.[2] By inhibiting PARP7, the innate immune system can be reactivated to recognize and eliminate tumor cells. These application notes provide detailed protocols for developing and executing a high-throughput screen (HTS) to identify and characterize novel PARP7 inhibitors.

PARP7 Signaling Pathway

PARP7 plays a key regulatory role in both the aryl hydrocarbon receptor (AHR) and type I interferon (IFN-I) signaling pathways. In the AHR pathway, the binding of a ligand to AHR triggers its translocation to the nucleus, where it induces the expression of target genes, including PARP7 itself. PARP7 then ADP-ribosylates AHR, marking it for proteasomal degradation in a negative feedback loop. In the context of innate immunity, PARP7 acts as a brake on the IFN-I signaling cascade. It can negatively regulate the STING (stimulator of interferon genes) pathway, which is activated by cytosolic DNA. PARP7 has been shown to inhibit TBK1, a key kinase that phosphorylates and activates the transcription factor IRF3,

which is essential for the production of IFN- β . By inhibiting PARP7, the suppression of IFN-I signaling is lifted, leading to an enhanced anti-tumor immune response.

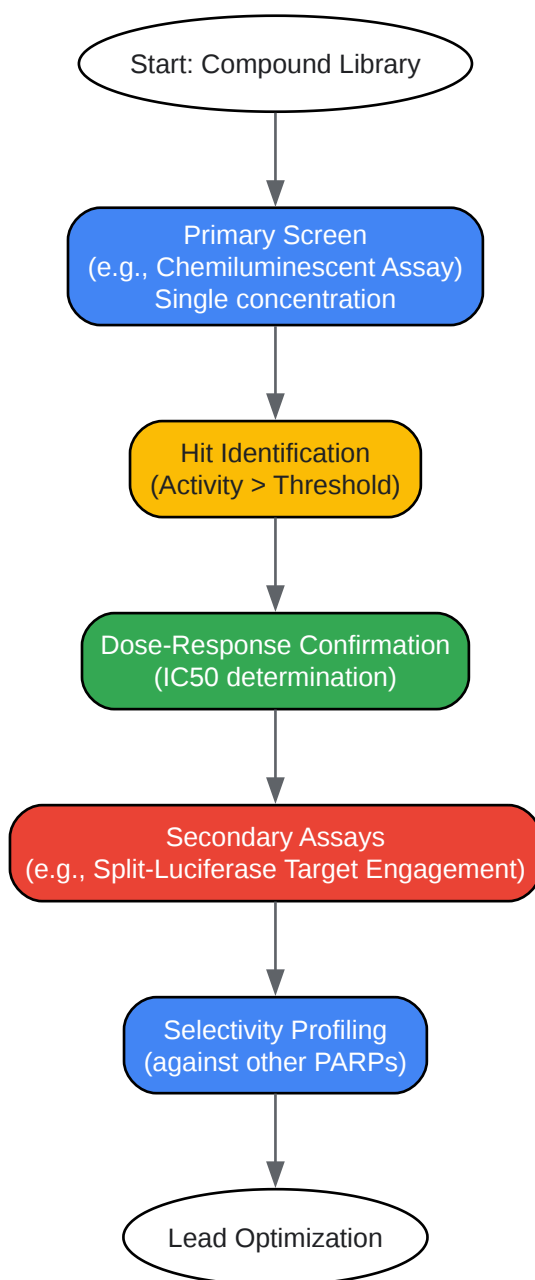


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Figure 1: PARP7 Signaling Pathway

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying PARP7 inhibitors involves several stages, starting from a primary screen of a large compound library to identify initial "hits." These hits are then subjected to secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.



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Figure 2: HTS Workflow for PARP7 Inhibitors

Quantitative Data of Known PARP7 Inhibitors

The following table summarizes the inhibitory potency of known PARP7 inhibitors. This data can be used as a reference for hit validation and benchmarking in a high-throughput screening campaign.

Compound	PARP7 IC50 (nM)	PARP1 IC50 (nM)	PARP2 IC50 (nM)	Reference
RBN-2397	< 3	2639	30.3	[3][4]
KMR-206	13.7	> 3000	~1000	
Phthal01	-	-	-	

Experimental Protocols

Two primary high-throughput screening assays are detailed below: a biochemical chemiluminescent assay to measure direct enzymatic inhibition and a cell-based split-luciferase assay to assess target engagement in a cellular context.

Protocol 1: PARP7 Chemiluminescent HTS Assay

This biochemical assay measures the NAD-dependent mono-ADP-ribosylation of histone proteins by PARP7. The incorporation of biotinylated NAD⁺ is detected with streptavidin-HRP and a chemiluminescent substrate.

Materials:

- Recombinant PARP7 enzyme
- Histone protein mixture
- Biotinylated NAD⁺
- Assay buffer (e.g., 10x PARP buffer)
- Streptavidin-HRP
- Chemiluminescent substrate
- White, opaque 96- or 384-well plates
- Compound library dissolved in DMSO

Procedure:

- **Plate Coating:**
 - Dilute the histone mixture in PBS and add to each well of a 96- or 384-well plate.
 - Incubate overnight at 4°C.
 - Wash the plate with PBST (PBS + 0.05% Tween-20).
 - Block the wells with a suitable blocking buffer for 1-2 hours at room temperature.
 - Wash the plate again with PBST.
- **Enzymatic Reaction:**
 - Prepare a master mix containing assay buffer, biotinylated NAD⁺, and DTT.
 - Add the master mix to each well.
 - Add test compounds at the desired concentration (final DMSO concentration should be ≤1%). For primary screens, a single high concentration (e.g., 10 μM) is typically used. For dose-response experiments, prepare a serial dilution of the compounds.
 - Initiate the reaction by adding diluted PARP7 enzyme to all wells except the "blank" controls.
 - Incubate the plate at room temperature for 1 hour.
- **Detection:**
 - Wash the plate with PBST to remove unreacted reagents.
 - Add streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.
 - Wash the plate thoroughly with PBST.

- Prepare the chemiluminescent substrate according to the manufacturer's instructions and add it to each well.
- Immediately read the luminescence on a plate reader.

Data Analysis:

- Subtract the "blank" signal from all other readings.
- Calculate the percent inhibition for each compound relative to the "no inhibitor" control.
- For dose-response experiments, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Split-Nanoluciferase Target Engagement HTS Assay

This cell-based assay quantifies the stabilization of PARP7 protein upon inhibitor binding. PARP7 is endogenously tagged with a small HiBiT peptide, and in the presence of the LgBiT subunit, a bright luminescent signal is produced, which is proportional to the amount of PARP7 protein.

Materials:

- A cell line with endogenously HiBiT-tagged PARP7 (e.g., generated using CRISPR/Cas9).
- Wild-type parental cell line (for background control).
- Cell culture medium and supplements.
- Nano-Glo® HiBiT Lytic Detection System (or similar).
- White, opaque 96- or 384-well plates.
- Compound library dissolved in DMSO.

Procedure:

- Cell Plating:
 - Seed the HiBiT-PARP7 expressing cells and the wild-type parental cells into a 96- or 384-well plate at a predetermined density.
 - Incubate the cells overnight to allow for attachment.
- Compound Treatment:
 - Treat the cells with the compound library at the desired concentrations.
 - Include a DMSO-only control and a positive control inhibitor (e.g., RBN-2397).
 - Incubate the cells for a sufficient period to allow for PARP7 stabilization (e.g., 18-24 hours).
- Lysis and Detection:
 - Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
 - Add the detection reagent to each well.
 - Mix the contents by orbital shaking for a few minutes to ensure complete cell lysis and signal development.
 - Incubate at room temperature for 10-15 minutes, protected from light.
 - Read the luminescence on a plate reader.

Data Analysis:

- Subtract the average background luminescence from the wild-type cells from all readings from the HiBiT-PARP7 cells.
- Normalize the data to the DMSO control to determine the fold-increase in PARP7 levels.

- For dose-response experiments, plot the fold-increase in luminescence against the log of the compound concentration and fit the data to determine the EC50 value, which represents the concentration at which 50% of the maximal PARP7 stabilization is achieved.

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